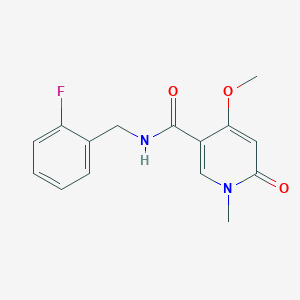

N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

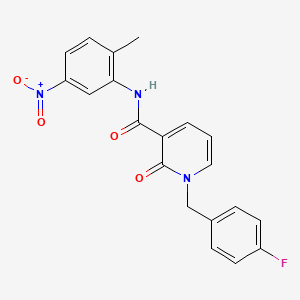

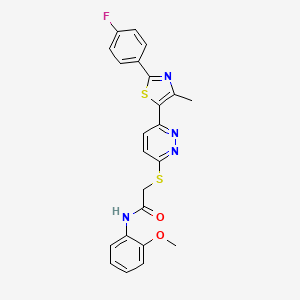

The compound “N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals and natural products . The molecule also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached), which can significantly influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The pyridine ring, carboxamide group, methoxy group, and fluorobenzyl group could all potentially participate in reactions. Pyridines can act as bases, nucleophiles, or electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring could make the compound aromatic and potentially planar. The carboxamide group could allow for hydrogen bonding, influencing the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen

- Phosphodiesterase 5 (PDE5) Inhibitors : Compound 110 (Scheme 43) is synthesized from N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. It serves as a potent, orally active, brain-penetrant inhibitor of PDE5, which is relevant in treating conditions like erectile dysfunction .

Agrochemicals and Agricultural Products

Fluorine-containing substituents have been incorporated into aryl rings to improve the properties of agricultural active ingredients. While not directly related to the specific compound mentioned, this broader context highlights the impact of fluorine in agrochemical research .

Metabolism and Elimination Studies

Although limited information is available, understanding the metabolism and elimination properties of N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (25B-NBF) is crucial for assessing its safety and potential therapeutic applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-18-9-11(13(21-2)7-14(18)19)15(20)17-8-10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDJHQXUJPMRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773645.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)

![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide](/img/structure/B2773652.png)

![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)